Dansyl-D-Ala-Gly

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

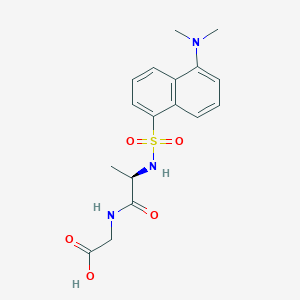

Dansyl-D-Ala-Gly is a synthetic compound that combines the dansyl group with the dipeptide D-alanine-glycine. The dansyl group, derived from dansyl chloride, is a fluorescent moiety commonly used in biochemical assays and research. The compound is often used as a substrate in enzymatic studies due to its fluorescent properties, which allow for easy detection and quantification.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dansyl-D-Ala-Gly is typically synthesized through a series of chemical reactions involving the dansylation of the dipeptide D-alanine-glycineThe reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction . The final product is purified through chromatography techniques to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques such as large-scale chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Dansyl-D-Ala-Gly undergoes various chemical reactions, including:

Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Dansylation: Dansyl chloride in acetone with sodium bicarbonate.

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Various substituted dansyl derivatives.

Hydrolysis: D-alanine, glycine, and dansyl derivatives.

Applications De Recherche Scientifique

The compound "Dansyl-D-Ala-Gly-4-nitro-Phe-Gly-OH trifluoroacetate salt" and its derivatives, particularly those containing the dansyl group, have a wide range of applications in scientific research, including use as fluorescent probes, in peptide synthesis, drug delivery systems, enzyme activity studies, and bioconjugation techniques .

Scientific Research Applications

Fluorescent Labeling: Dansyl compounds are valued for their fluorescent properties, making them excellent for studying protein interactions and cellular processes . this compound-4-nitro-Phe-Gly-OH trifluoroacetate salt is used as a fluorescent probe in biochemical assays, allowing researchers to visualize and track proteins or peptides in live cells .

Peptide Synthesis: This compound serves as a building block in the synthesis of peptides, which aids in developing new therapeutic agents in pharmaceutical research .

Drug Delivery Systems: Dansyl compounds can be incorporated into drug delivery formulations, enhancing the bioavailability and targeting of therapeutic agents . Hydrogels, for example, which are highly hydrated three-dimensional polymeric matrices, hold promise in medical and biomedical fields and can be used as a delivery platform for bioactive substances or pharmaceuticals .

Enzyme Activity Studies: These compounds are utilized in assays to study enzyme kinetics and mechanisms, providing insights into enzyme function and regulation . this compound-Phe(pNO2)-Gly, for example, can be used as a fluorogenic substrate for neutral endopeptidase .

Bioconjugation Techniques: Dansyl compounds are effective in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules, crucial in diagnostics and therapeutic applications .

Detection of Cysteine: Dansyl-based fluorescent probes can be used for the detection of cysteine (Cys) based on a d-PeT switching mechanism . In the presence of Cys, the probe exhibits a turn-on fluorescence signal and fluorescence intensity enhancement .

Case Studies

- Enzyme Activity Measurement: N-Dansyl-D-ala-gly-4-nitro-phe-gly (DAGNPG) has been used to assess NEP activity in cell lysates.

- Detection of Cysteine: A study utilized a novel fluorescent probe, DN-C, for the detection of cysteine (Cys) based on a d-PeT switching mechanism . In the presence of Cys, the probe exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement. The cellular imaging experiment indicated that DN-C possesses desirable cell permeability for biological applications .

Data Table

Mécanisme D'action

The primary mechanism of action of Dansyl-D-Ala-Gly involves its interaction with enzymes and other proteins. The dansyl group provides a fluorescent signal that can be detected and measured, allowing researchers to study the binding and activity of enzymes. The compound’s peptide backbone can interact with specific enzyme active sites, making it a valuable tool for studying enzyme-substrate interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dansyl-L-alanine cyclohexylammonium salt

- Dansylcadaverine

- N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly

Uniqueness

Dansyl-D-Ala-Gly is unique due to its specific combination of the dansyl group with the dipeptide D-alanine-glycine. This combination provides distinct fluorescent properties and enzymatic interactions that are not found in other similar compounds. Its use as a substrate in enzymatic studies and its ability to provide a clear fluorescent signal make it particularly valuable in biochemical research .

Propriétés

Formule moléculaire |

C17H21N3O5S |

|---|---|

Poids moléculaire |

379.4 g/mol |

Nom IUPAC |

2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C17H21N3O5S/c1-11(17(23)18-10-16(21)22)19-26(24,25)15-9-5-6-12-13(15)7-4-8-14(12)20(2)3/h4-9,11,19H,10H2,1-3H3,(H,18,23)(H,21,22)/t11-/m1/s1 |

Clé InChI |

IKCPKYTWSUFCRD-LLVKDONJSA-N |

SMILES isomérique |

C[C@H](C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

SMILES canonique |

CC(C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.